REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[OH:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16][C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:12][CH:11]=1>C(Cl)(Cl)Cl>[Br:1][C:15]1[CH:14]=[C:13]([NH:16][C:17](=[O:23])[O:18][C:19]([CH3:20])([CH3:22])[CH3:21])[CH:12]=[CH:11][C:10]=1[OH:9]
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for an additional 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed twice with water (first with 400 mL
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 200 mL), dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
partly evaporated
|
Type
|
ADDITION
|
Details
|
Hexane was added to the residue
|
Type
|
STIRRING
|
Details
|
with stirring which
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1O)NC(OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |